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molecular formula C6H2Cl2O2S B8285979 2,5-Dichloro-alpha-oxo-3-thiopheneacetaldehyde

2,5-Dichloro-alpha-oxo-3-thiopheneacetaldehyde

Cat. No. B8285979
M. Wt: 209.05 g/mol
InChI Key: KRZZNLGXTWGRTE-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

A 31.4 g portion of selenium dioxide was added to a solution of 75 ml of dioxane and 10 ml of water and warmed to 60° C. with stirring. A 50 g portion of 2-acetyl-2,5-dichlorothiophene was added and the mixture was stirred at reflux for 7 hours. The mixture was diluted with dioxane, filtered and evaporated to dryness. Ether was added, then heptane and the mixture refrigerated. The solid was collected, giving 30.1 g of 2,5-dichloro-α-oxo-3-thiopheneacetaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
2-acetyl-2,5-dichlorothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=O.O.C([C:8]1([Cl:14])[CH2:12][CH:11]=[C:10]([Cl:13])[S:9]1)(=O)C.[O:15]1CC[O:18][CH2:17][CH2:16]1>>[Cl:13][C:10]1[S:9][C:8]([Cl:14])=[CH:12][C:11]=1[C:17](=[O:18])[CH:16]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
2-acetyl-2,5-dichlorothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1(SC(=CC1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1C(C=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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